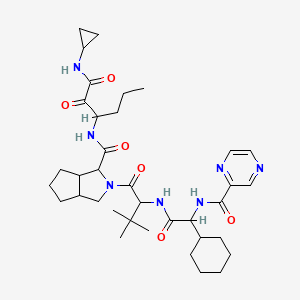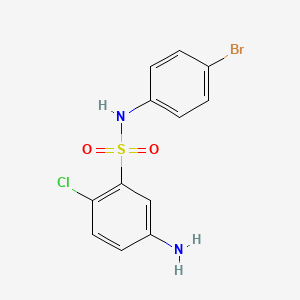
5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide is a chemical compound with the molecular formula C12H10BrClN2O2S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the sulfonation of 2-chlorobenzenamine followed by bromination and subsequent amination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems can help in maintaining consistent quality and scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mécanisme D'action
The mechanism by which 5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-N-(4-bromophenyl)-2-fluorobenzenesulfonamide: This compound has a similar structure but with a fluorine atom instead of chlorine.
5-amino-N-(4-bromophenyl)-2-chlorobenzamide: This compound differs by having an amide group instead of a sulfonamide group.
Uniqueness
The presence of both bromine and chlorine atoms in 5-amino-N-(4-bromophenyl)-2-chlorobenzene-1-sulfonamide makes it unique compared to its analogs. These halogens can significantly influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities and applications.
Propriétés
Numéro CAS |
380431-07-2 |
|---|---|
Formule moléculaire |
C12H10BrClN2O2S |
Poids moléculaire |
361.64 g/mol |
Nom IUPAC |
5-amino-N-(4-bromophenyl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H10BrClN2O2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(15)3-6-11(12)14/h1-7,16H,15H2 |
Clé InChI |
QMNDHDCTCPLZHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



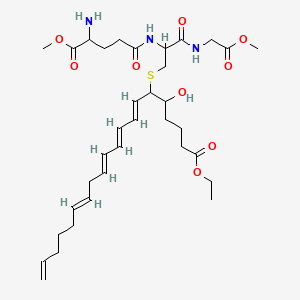
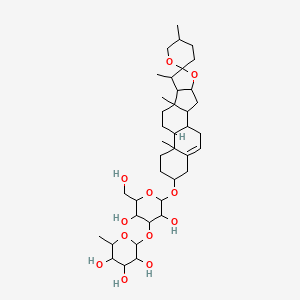



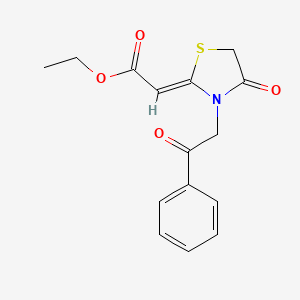
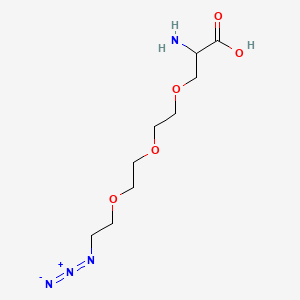
![2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B12317826.png)
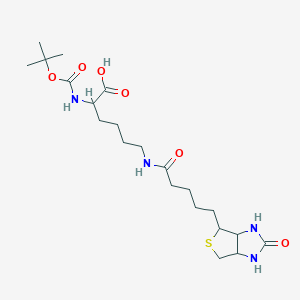
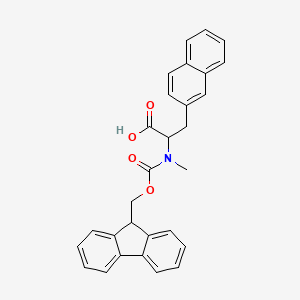
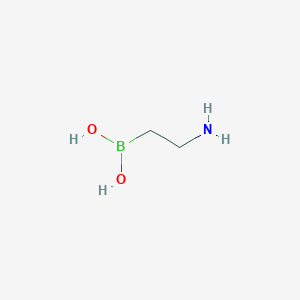
![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)
